molecular formula C6H3BrF2 B566832 1-BROMO-3,4-DIFLUOROBENZENE-D3 CAS No. 1219799-14-0

1-BROMO-3,4-DIFLUOROBENZENE-D3

Cat. No.: B566832
CAS No.: 1219799-14-0
M. Wt: 196.009
InChI Key: YMQPKONILWWJQG-CBYSEHNBSA-N
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Description

1-Bromo-3,4-difluorobenzene, also known as 4-Bromo-1,2-difluorobenzene, is a clear colorless to pale yellow liquid . It has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine and as intermediates of liquid crystals .


Synthesis Analysis

The synthesis of 1-Bromo-3,4-difluorobenzene involves a regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol . The synthesis can also be achieved from 1,2-Difluorobenzene .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3,4-difluorobenzene is C6H3BrF2 . Its molecular weight is 192.99 . The IUPAC Standard InChI is InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-3,4-difluorobenzene are primarily nucleophilic aromatic substitution reactions. For instance, it reacts with benzyl alcohol in a regioselective manner .


Physical and Chemical Properties Analysis

1-Bromo-3,4-difluorobenzene has a melting point of -4 °C and a boiling point of 150-151 °C (lit.) . Its density is 1.707 g/mL at 25 °C (lit.) and has a refractive index n 20/D 1.505 (lit.) . It is insoluble in water .

Scientific Research Applications

1. Organometallic Synthesis

1-Bromo-3,4-difluorobenzene-D3, and its derivatives, are used in organometallic synthesis. For instance, 1,3-difluorobenzene has been converted into various benzoic acids and bromobenzoic acids containing two fluorine atoms in homovicinal positions. These compounds have applications in further chemical transformations (Schlosser & Heiss, 2003).

2. Spectroscopic Studies

This compound derivatives have been studied using various spectroscopic methods. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded to understand its molecular geometry and vibrational frequencies, providing valuable data for future development of substituted benzene compounds (Mahadevan et al., 2011).

3. Photodissociation Studies

The compound has been used in photodissociation studies. For example, the C-Br photo-fragmentation of bromo-3,5-difluorobenzene has been explored using ab initio methods, providing insights into reaction mechanisms on the S1 surface (Borg, 2007).

4. Polymer Solar Cells Improvement

In the field of polymer solar cells, derivatives of this compound, such as 1-Bromo-4-Nitrobenzene, have been used to improve the power conversion efficiency of polymer solar cells (PSCs). This is achieved by forming electron transfer complexes, enhancing excitonic dissociation at the donor–acceptor interface (Fu et al., 2015).

5. Synthesis of Medicinal and Pharmaceutical Agents

Derivatives like 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, are used as intermediates in the production of medicinal and pharmaceutical agents. This demonstrates the compound's utility in the pharmaceutical industry (Xuan et al., 2010).

Safety and Hazards

1-Bromo-3,4-difluorobenzene is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Biochemical Analysis

Biochemical Properties

1-BROMO-3,4-DIFLUOROBENZENE-D3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the understanding of enzyme kinetics and protein-ligand interactions. For instance, it has been used to investigate regioselective nucleophilic aromatic substitution reactions . The interactions of this compound with biomolecules are crucial for elucidating the mechanisms of enzyme catalysis and protein function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through changes in metabolic flux and the modulation of signaling pathways. Studies have shown that this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s deuterium labeling allows for detailed analysis of its binding sites and interactions with enzymes and proteins. This information is critical for understanding how this compound exerts its effects at the molecular level . The compound’s ability to inhibit or activate specific enzymes can lead to significant changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications . Understanding the temporal effects of this compound is crucial for optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in biochemical processes. Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The study of this compound’s transport and distribution is crucial for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can be achieved through a substitution reaction of 1,3,4-trifluorobenzene-D3 with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1,3,4-trifluorobenzene-D3", "Bromine", "Lewis acid catalyst (such as aluminum bromide or iron(III) bromide)" ], "Reaction": [ "Add 1,3,4-trifluorobenzene-D3 to a reaction flask", "Add bromine dropwise to the reaction flask with constant stirring", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with an organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR spectroscopy, mass spectrometry, and other analytical techniques" ] }

CAS No.

1219799-14-0

Molecular Formula

C6H3BrF2

Molecular Weight

196.009

IUPAC Name

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

YMQPKONILWWJQG-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1Br)F)F

Synonyms

1-BROMO-3,4-DIFLUOROBENZENE-D3

Origin of Product

United States

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